

Investigating the Kinase Selectivity Profile of GSK2110183 and its Analogs: A Technical Guide

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Compound of Interest

Compound Name: *GSK2110183 analog 1*
hydrochloride

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Introduction

GSK2110183 (also known as Afuresertib) is a potent, orally bioavailable, and ATP-competitive pan-Akt inhibitor.[1][2][3][4] It has been a subject of significant interest in cancer research due to its ability to modulate the PI3K/Akt signaling pathway, which is frequently dysregulated in tumorigenesis.[5][6][7] This technical guide provides a comprehensive overview of the kinase selectivity profile of GSK2110183, with the understanding that specific data for a designated "analog 1" is not publicly available. The principles, protocols, and data presented herein for GSK2110183 serve as a foundational framework for assessing the selectivity of any of its analogs.

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and safety profile. Off-target effects can lead to unforeseen toxicities, while a well-defined selectivity profile can inform patient selection and combination therapy strategies. This document details the inhibitory activity of GSK2110183 against its primary targets and outlines the experimental methodologies used to determine kinase selectivity.

Data Presentation: Kinase Inhibition Profile of GSK2110183

GSK2110183 demonstrates high affinity for all three isoforms of the Akt serine/threonine kinase. The inhibitory constants (K_i) highlight its potent activity against Akt1 and slightly reduced, though still potent, activity against Akt2 and Akt3.[\[1\]](#)[\[2\]](#)[\[8\]](#)

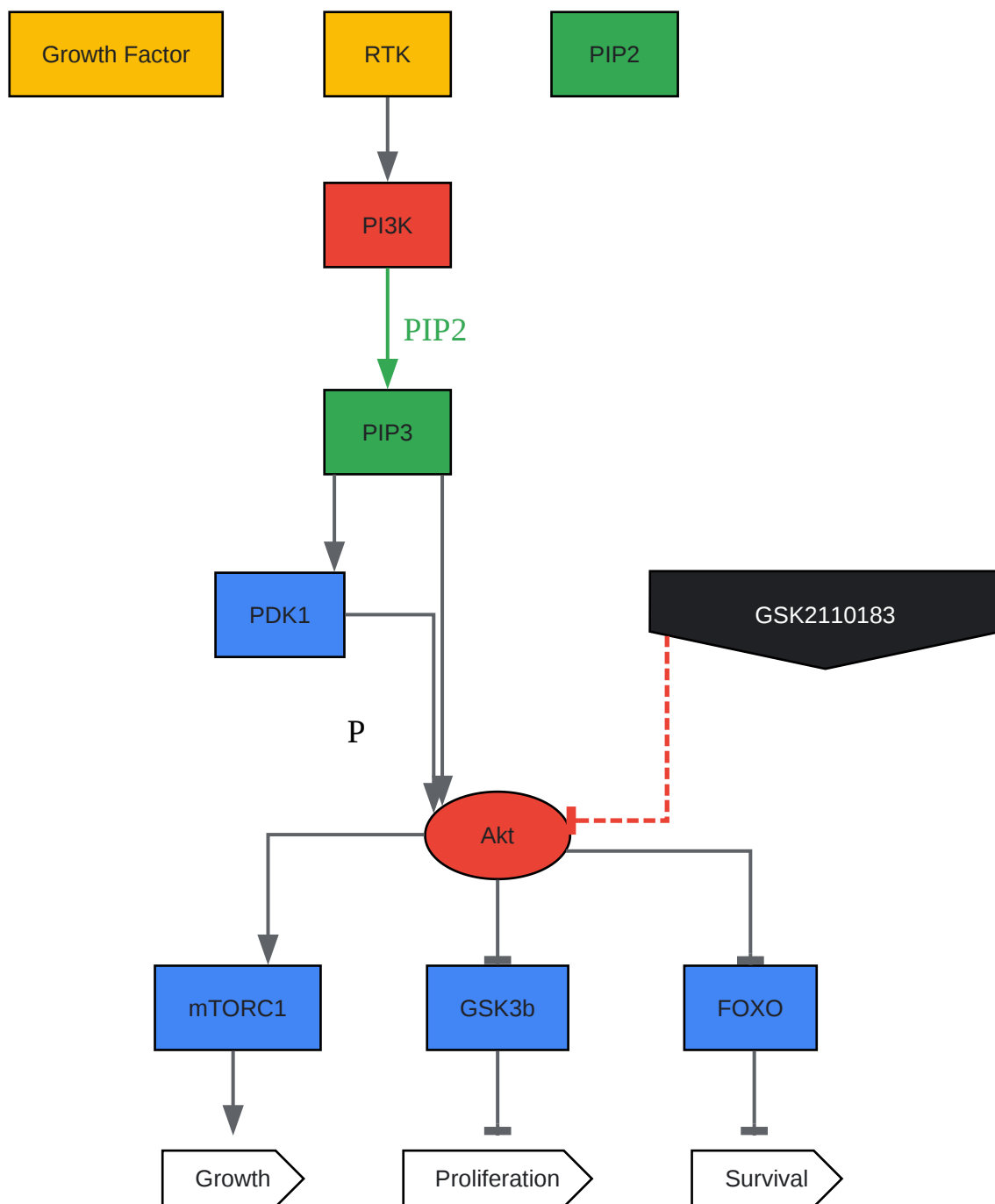
Target Kinase	Inhibition Constant (K _i)
Akt1	0.08 nM
Akt2	2.0 nM
Akt3	2.6 nM

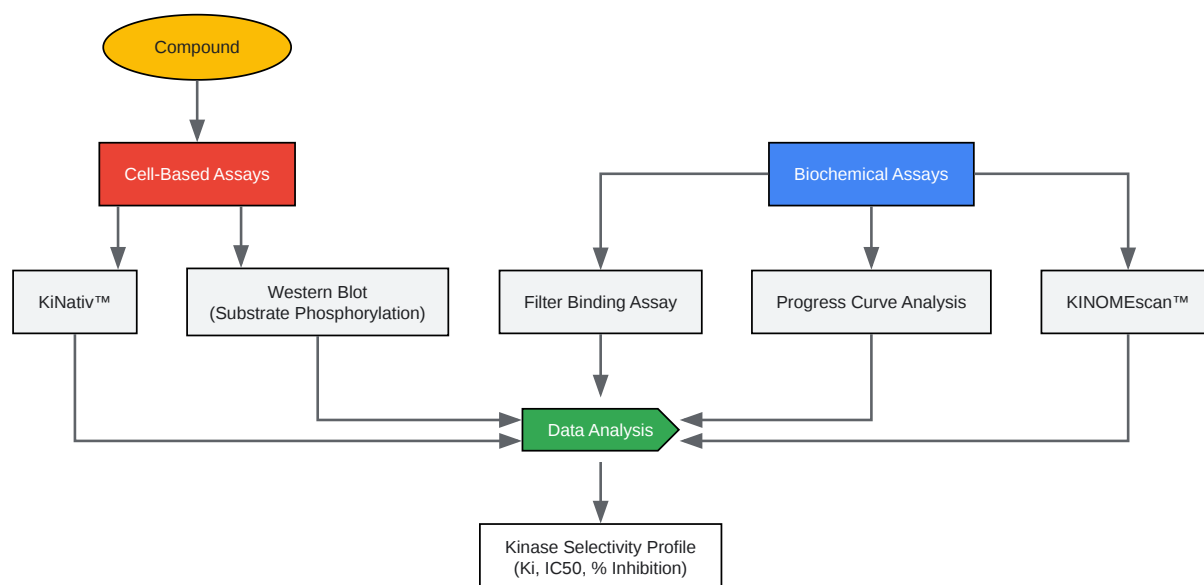
Table 1: Inhibitory constants (K_i) of GSK2110183 against Akt isoforms. Data sourced from multiple biochemical assays.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[8\]](#)

In addition to its primary Akt targets, GSK2110183 has been shown to inhibit the E17K mutant of AKT1 with an EC₅₀ of 0.2 nM.[\[1\]](#)[\[9\]](#) The compound demonstrates a concentration-dependent effect on the phosphorylation of multiple downstream AKT substrates, including GSK3 β , PRAS40, and FOXO.[\[1\]](#)[\[9\]](#)

Signaling Pathway Context

GSK2110183 exerts its biological effects by inhibiting the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. A visual representation of this pathway is provided below.





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References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Afuresertib (GSK2110183) - Chemietek [chemietek.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Facebook [cancer.gov]
- 6. Afuresertib | C18H17Cl2FN4OS | CID 46843057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Akt Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Afuresertib | Akt | ROCK | PKC | TargetMol [targetmol.com]
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